molecular formula C14H19N3O4S B2894565 N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941940-35-8

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2894565
CAS RN: 941940-35-8
M. Wt: 325.38
InChI Key: OABOGSBESPWKFC-UHFFFAOYSA-N
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Description

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as EMD 534085, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have promising results in various preclinical studies, indicating its potential as a therapeutic agent.

Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

Copper(II)-catalyzed remote sulfonylation represents a significant advancement in the functionalization of quinoline derivatives, which are closely related to the chemical structure of interest. This method utilizes sodium sulfinates as sulfide sources, offering an environmentally friendly and efficient approach to generate benzamide derivatives, highlighting the compound's relevance in green chemistry and synthetic methodology (Xia et al., 2016).

Antagonistic Properties on NMDA and AMPA Receptors

Research on N-sulfonyl derivatives of similar quinoline compounds has demonstrated their potential as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating their significance in neuropharmacology and the development of therapeutic agents for neurological disorders (Hays et al., 1993).

Antibacterial Activity and DNA-Gyrase Inhibition

Quinoline carboxylic acids, related to the compound , have been studied for their antibacterial activity and ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. These studies have established a quantitative structure-activity relationship (QSAR) demonstrating the dependence of antibacterial potency on specific structural features, contributing to the design of new antibacterial agents (Domagala et al., 1988).

Synthesis of Ionic Liquids

Research into the solvent-free catalyzed aminolysis of epoxides has led to the development of new classes of ionic liquids, showcasing the versatility of quinoline-based compounds in creating environmentally friendly solvents with potential applications in various industrial processes (Fringuelli et al., 2004).

Molecular Docking and Antimalarial Activity

Theoretical investigations and molecular docking studies of sulfonamide derivatives have highlighted their potential in antimalarial activity, offering insights into the design of novel therapeutic agents against malaria and possibly other viral infections, including COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-3-15-13(18)14(19)16-11-7-6-10-5-4-8-17(12(10)9-11)22(2,20)21/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOGSBESPWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

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